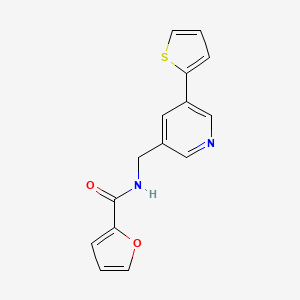

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide

描述

N-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide group linked to a pyridinylmethyl-substituted thiophene core. This structure combines aromatic and heteroaromatic moieties, making it a candidate for diverse biological interactions, such as enzyme inhibition or receptor modulation.

属性

IUPAC Name |

N-[(5-thiophen-2-ylpyridin-3-yl)methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c18-15(13-3-1-5-19-13)17-9-11-7-12(10-16-8-11)14-4-2-6-20-14/h1-8,10H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTAHBOMTSQAHFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide typically involves the following steps:

Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Formation of the pyridine ring: This can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

Formation of the furan ring: This can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

Coupling reactions: The thiophene, pyridine, and furan rings can be coupled together using Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.

Industrial Production Methods

Industrial production of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide may involve large-scale synthesis using the aforementioned methods, with optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

化学反应分析

Types of Reactions

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur at the thiophene, pyridine, or furan rings using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Electrophilic reagents such as halogens, nucleophilic reagents such as amines or thiols.

Major Products

科学研究应用

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide has various scientific research applications, including:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its heterocyclic structure.

Materials Science: Use in the development of organic semiconductors and light-emitting diodes (OLEDs).

Organic Synthesis: Use as a building block in the synthesis of more complex molecules.

作用机制

The mechanism of action of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The heterocyclic rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions . These interactions can modulate the activity of the target molecules and pathways involved in various biological processes .

相似化合物的比较

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Analogs

| Compound Name | Core Structure | Substituents | Molecular Formula | Key References |

|---|---|---|---|---|

| N-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide (Target) | Thiophene-Pyridine-Furanamide | Pyridin-3-ylmethyl, furan-2-carboxamide | C₁₆H₁₃N₃O₂S | |

| D444-0664 (N-(5-ethyl-3-{(pyridin-2-yl)aminomethyl}thiophen-2-yl)furan-2-carboxamide) | Thiophene-Furanamide | Ethyl, pyridin-2-ylamino, pyridin-3-ylmethyl | C₂₂H₂₀N₄O₂S | |

| 10ad (N-(5-(3,4-Dimethoxyphenyl)isothiazolo[5,4-b]pyridin-3-yl)furan-2-carboxamide) | Isothiazolo-Pyridine-Furanamide | 3,4-Dimethoxyphenyl, isothiazolo[5,4-b]pyridine | C₂₁H₁₇N₃O₃S | |

| 22a (N-cyclohexyl-5-nitrofuran-2-carboxamide) | Furanamide | Nitro (C5), cyclohexylamide | C₁₁H₁₄N₂O₄ | |

| 34 (N-((5-(3-((R)-1-(5-(Azetidin-3-ylamino)-2-methylbenzamido)ethyl)phenyl)thiophen-2-yl)methyl)tetrahydrofuran-2-carboxamide) | Thiophene-Benzamide-Tetrahydrofuranamide | Azetidinylamino, tetrahydrofuran-2-carboxamide, ethylphenyl | C₃₃H₃₆N₆O₄S |

Key Observations:

- Electron Effects : The nitro group in 22a () introduces strong electron-withdrawing effects, likely enhancing electrophilicity compared to the target compound’s electron-neutral thiophene-pyridine system .

Analytical Characterization

Table 2: Comparison of Spectral Data

Insights :

- Aromatic protons in analogs typically resonate between δ 7.5–8.5 ppm, consistent with the target’s expected spectrum.

- HRMS data for analogs (e.g., 21, 10ad) show high accuracy (<0.5 ppm error), suggesting reliable synthetic purity .

生物活性

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, supported by relevant data tables and case studies.

Synthesis of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide

The synthesis of this compound typically involves multi-step organic reactions, which can be summarized as follows:

-

Preparation of Intermediates :

- Furan and Pyridine Intermediates : The initial steps involve the bromination of furan followed by the formation of pyridine derivatives through reactions with formaldehyde and hydrogen cyanide.

-

Coupling Reaction :

- The intermediates are coupled using palladium-catalyzed cross-coupling methods to form the thiophene-pyridine derivative.

-

Final Assembly :

- The final amide bond formation is achieved using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in appropriate solvents like DMF (Dimethylformamide).

The biological activity of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's structural features allow it to fit into active sites, leading to inhibition or modulation of target activities. This interaction can result in various biological effects:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, particularly against Gram-positive bacteria.

- Anticancer Properties : Studies indicate that it may inhibit cell proliferation in various cancer cell lines by inducing apoptosis or cell cycle arrest.

Antimicrobial Activity

The antimicrobial efficacy of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide was evaluated against several bacterial strains. The minimum inhibitory concentrations (MICs) were determined for various pathogens:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 7.80 | 12.50 |

| Escherichia coli | Inactive | Inactive |

| Candida albicans | 10.00 | 15.00 |

These results highlight the compound’s selective activity against certain pathogens while demonstrating inactivity against others, such as Gram-negative bacteria like E. coli .

Cytotoxicity Studies

Cytotoxicity assessments were conducted using various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The IC50 values for these studies were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 8.5 |

| HCT116 | 12.0 |

| Non-cancerous fibroblasts | >50 |

The data indicates that N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide exhibits preferential cytotoxicity towards cancer cells compared to non-cancerous cells, suggesting its potential as a therapeutic agent .

Case Studies

-

Case Study on Anticancer Activity :

A study investigated the effects of the compound on A549 cells, revealing that it induced significant apoptosis through the activation of caspase pathways. The results suggested a mechanism involving mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production. -

Case Study on Antibacterial Efficacy :

Another research project focused on the antibacterial properties against Staphylococcus aureus, where N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide demonstrated a dose-dependent inhibition of bacterial growth, reinforcing its potential application in treating resistant infections .

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide?

- Methodology : A multi-step synthesis is typical for such heterocyclic hybrids. For example:

Core assembly : Suzuki-Miyaura coupling to attach the thiophene moiety to the pyridine ring .

Methylation : Introduce the methylene bridge via reductive amination or alkylation of the pyridine nitrogen.

Amide formation : Couple the furan-2-carboxylic acid to the amine intermediate using carbodiimide-based reagents (e.g., EDCI/HOBt) .

- Validation : Confirm intermediates via -NMR and LC-MS. Final purity (>95%) should be verified by HPLC .

Q. How can the structure of this compound be rigorously characterized?

- Analytical techniques :

- Spectroscopy : - and -NMR to confirm connectivity of thiophene, pyridine, and furan moieties.

- X-ray crystallography : Resolve crystal structure to validate stereoelectronic effects (e.g., planarity of the pyridine-thiophene system) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., expected ) .

Q. What computational methods predict the compound’s physicochemical properties?

- LogP and solubility : Use tools like MarvinSketch or ACD/Labs to estimate partition coefficients and aqueous solubility.

- Electrostatic mapping : DFT calculations (e.g., Gaussian 09) to analyze charge distribution, aiding in understanding binding interactions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?

- Design : Synthesize analogs with modifications to:

- Thiophene : Replace with other aromatic rings (e.g., phenyl, pyrazole) to assess π-π stacking effects.

- Furan : Substitute with thiophene or pyrrole to evaluate heteroatom influence .

Q. What experimental approaches resolve contradictions in reported biological data?

- Case example : If one study reports anti-inflammatory activity while another shows no effect:

Replicate conditions : Ensure identical cell lines (e.g., RAW 264.7 macrophages), LPS concentrations, and readouts (e.g., TNF-α ELISA).

Purity checks : Confirm compound integrity via HPLC and rule out degradation products .

Dose-response curves : Test a broader concentration range (e.g., 0.1–100 µM) to identify threshold effects .

Q. How can molecular docking studies guide target identification?

- Protocol :

Protein selection : Prioritize targets with known furan/thiophene-binding pockets (e.g., COX-2, EGFR kinase).

Docking software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses.

Validation : Compare predicted binding energies with experimental IC values .

Q. What strategies optimize bioavailability for in vivo studies?

- Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。